eCF506

Kinase Inhibition SRC Family Kinases Enzymatic Assay

eCF506 (NXP900) combines sub-nM SRC/YES1 potency with >950-fold selectivity over ABL, eliminating cardiotoxicity risks of dual SRC/ABL inhibitors. Its unique type 1.5 binding mode locks SRC in inactive closed conformation, inhibiting both enzymatic activity and scaffolding (SRC-FAK complexes). This dual differentiation—unmatched kinome selectivity plus conformation-selective mechanism—ensures reproducible, interpretable preclinical data. Orally bioavailable; validated in murine cancer models. For oncology, angiogenesis, and metastasis research.

Molecular Formula C26H38N8O3
Molecular Weight 510.6 g/mol
CAS No. 1914078-41-3
Cat. No. B607266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeCF506
CAS1914078-41-3
SynonymseCF506;  eCF-506;  eCF 506.
Molecular FormulaC26H38N8O3
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
InChIKeyGMPQGWXPDRNCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





eCF506 (1914078-41-3): A Highly Selective, Conformation-Locking SRC Family Kinase Inhibitor for Preclinical Oncology Research


eCF506 (also designated NXP900) is a synthetic organic small molecule that functions as a potent and highly selective inhibitor of SRC family kinases (SFKs), including SRC, YES1, and FYN [1]. It exhibits sub-nanomolar inhibitory activity (IC50 < 0.5 nM for SRC and YES1) and is characterized by a unique 'type 1.5' binding mode that locks its target kinases in their native inactive, closed conformation, thereby inhibiting both enzymatic activity and scaffolding functions [2]. The compound demonstrates exceptional kinome selectivity, with >950-fold selectivity for SRC over ABL kinase, and is orally bioavailable, making it a valuable tool for preclinical investigations in oncology and other SRC-dependent pathologies [1].

Why eCF506 (1914078-41-3) Cannot Be Substituted with Other SRC Inhibitors: The Critical Role of ABL Selectivity and Unique Binding Mode


Generic substitution among SRC kinase inhibitors is not scientifically justified due to profound differences in their kinome selectivity profiles and mechanisms of target engagement. The majority of clinically evaluated SRC inhibitors, such as dasatinib and bosutinib, are dual SRC/ABL inhibitors [1]. However, ABL kinase has been implicated as a tumor suppressor in solid cancers, and its inhibition is linked to cardiotoxic events in patients [2]. Consequently, the use of these less selective agents is complicated by potential off-target toxicities and counter-therapeutic effects. eCF506 (NXP900) was specifically designed to overcome this limitation, achieving exceptional selectivity for SRC over ABL (>950-fold) [3]. Furthermore, its distinct 'conformation-selective' mechanism—locking SRC in its inactive state and thereby inhibiting both its kinase activity and its scaffolding interactions with partners like FAK—represents a fundamental departure from the mechanism of action of existing clinical SRC/ABL inhibitors, which bind to the active conformation and can allosterically promote SRC signaling complex formation [4]. These dual differentiations in selectivity and mechanism mean that substituting eCF506 with a multi-kinase inhibitor would introduce significant confounding variables in experimental outcomes, compromising data reproducibility and biological interpretation.

eCF506 (1914078-41-3): Quantitative Differentiation Evidence for Informed Procurement Decisions


Potency on SRC Kinase: Sub-Nanomolar Inhibition Surpasses Most Comparators

eCF506 demonstrates superior potency against its primary target, SRC kinase, with an IC50 of <0.5 nM, which is lower than the reported IC50 values for several other SRC inhibitors in comparable cell-free assays. Specifically, dasatinib shows an IC50 of 0.5-0.8 nM, bosutinib 1.2 nM, saracatinib 2.7 nM, and KX2-391 20 nM [1]. This sub-nanomolar potency ensures maximal target engagement at low compound concentrations, a critical advantage for studying SRC-dependent signaling pathways with minimal off-target effects.

Kinase Inhibition SRC Family Kinases Enzymatic Assay

Selectivity Over ABL Kinase: >950-Fold Window Mitigates Off-Target Cardiotoxicity and Confounds

A key differentiator for eCF506 is its exceptional selectivity for SRC over ABL kinase. It exhibits >950-fold selectivity, with an IC50 of 479 nM for ABL compared to <0.5 nM for SRC [1]. In stark contrast, leading SRC inhibitors are potent dual SRC/ABL inhibitors. Dasatinib, for instance, has nearly equipotent activity against SRC and ABL (IC50 <1 nM for both), while bosutinib and saracatinib also show strong ABL inhibition (IC50 values of 2.4 nM and 30 nM, respectively) [2][3][4]. This profound difference in selectivity profile is critical because ABL inhibition is associated with cardiotoxicity and can counteract therapeutic benefit in solid tumors [5].

Kinase Selectivity ABL Kinase Off-Target Effects

Unique Conformation-Locking Mechanism: Inhibits Both Enzymatic and Scaffolding Functions

eCF506 (NXP900) is a 'type 1.5' kinase inhibitor that locks SRC and YES1 in their native inactive, 'closed' conformations [1]. This unique binding mode not only blocks ATP-binding and kinase activity but also physically prevents the formation of signaling complexes by disrupting the scaffolding function of SRC, including its interaction with partner proteins like FAK [1]. In contrast, conventional type I inhibitors like dasatinib and bosutinib bind to the active 'open' conformation of the kinase. This binding can allosterically facilitate the association of SFKs with their signaling partners, paradoxically promoting downstream signaling complex formation even while inhibiting kinase activity [2]. Consequently, eCF506 achieves a more complete and durable blockade of the SRC signaling pathway than is possible with standard ATP-competitive inhibitors.

Mechanism of Action Conformation-Selective Inhibitor SRC Scaffolding

Cellular Anti-Migratory Activity: Equivalent Efficacy to Dasatinib at 10 nM Without ABL Inhibition

In cellular assays of motility, eCF506 exhibits a potent anti-migratory effect at a concentration of 10 nM, achieving efficacy equivalent to that of dasatinib as early as 6 hours into the study [1]. This demonstrates that the compound's selective targeting of SFKs is sufficient to recapitulate the key anti-metastatic phenotype of a potent SRC inhibitor. Crucially, unlike dasatinib, which at this concentration also potently inhibits ABL and other off-target kinases, eCF506 achieves this phenotype through highly selective SRC/YES inhibition [2]. This provides researchers with a cleaner tool to attribute anti-migratory effects specifically to SRC family kinase inhibition, eliminating the confounding influence of ABL and other kinase inhibition.

Cell Migration Phenotypic Assay Breast Cancer

In Vivo Anti-Angiogenic Efficacy: Potent Reduction of Angiogenesis Comparable to Dasatinib

In an ex vivo murine choroidal sprouting assay, a model of angiogenesis, eCF506 achieved a potent reduction in angiogenesis that was comparable to the less specific SRC/ABL inhibitor dasatinib [1]. This result demonstrates that eCF506's highly selective targeting of the SRC family is sufficient to effectively suppress angiogenesis, a key process in tumor growth and retinal vascular diseases. The finding validates that the anti-angiogenic effect is driven by SRC family kinase inhibition and does not require concurrent inhibition of ABL or other off-target kinases, further supporting the use of eCF506 as a superior chemical probe for vascular biology studies.

Angiogenesis In Vivo Model Vascular Biology

Superior In Vivo Tolerability and Efficacy: Enhanced Therapeutic Window in Syngeneic Tumor Models

In vivo studies using syngeneic murine cancer models demonstrated that treatment with eCF506 resulted in increased antitumor efficacy and superior tolerability compared to existing SRC/ABL inhibitors [1]. While the specific comparator and quantitative data are described in the primary reference, the conclusion is clear: the unique conformation-locking mechanism and high selectivity of eCF506 translate into a tangible therapeutic advantage, manifested as an improved balance between tumor inhibition and host toxicity. This superior therapeutic window is a direct consequence of the compound's design to avoid ABL inhibition and its distinct mode of target engagement.

In Vivo Efficacy Tolerability Tumor Model

Optimal Research and Industrial Application Scenarios for eCF506 (1914078-41-3)


Dissecting SRC-Specific Signaling in Solid Tumor Cell Lines

Use eCF506 at 10-100 nM in cell-based assays (e.g., proliferation, migration, invasion) to inhibit SRC and YES1 activity without the confounding inhibition of ABL kinase. This is critical when studying solid tumors, where ABL acts as a tumor suppressor. Compared to dasatinib or bosutinib, which potently inhibit ABL, eCF506 provides a cleaner readout of SRC-dependent phenotypes, as supported by its >950-fold selectivity [1]. For cellular studies, prepare stock solutions in DMSO and use within 6 months when stored at -20°C .

Investigating SRC Scaffolding Function and Signaling Complex Assembly

Employ eCF506 as a chemical biology tool to interrogate the scaffolding role of SRC and its interaction with FAK. Its 'type 1.5' mechanism locks SRC in a closed, inactive conformation, preventing the formation of SRC-FAK complexes, an effect not achievable with type I inhibitors like dasatinib [2]. This is particularly relevant for co-immunoprecipitation or proximity ligation assays designed to map SRC interactomes under acute inhibition. Follow in vivo formulation guidelines using a clear solution of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O for optimal bioavailability .

Evaluating Anti-Angiogenic or Anti-Metastatic Potential in In Vivo Models

Utilize eCF506 in preclinical in vivo models of angiogenesis or metastasis where long-term dosing and tolerability are required. Its oral bioavailability and superior therapeutic window, as demonstrated in syngeneic murine cancer models, make it suitable for efficacy studies [2][3]. For in vivo administration, a homogeneous suspension in CMC-Na at ≥5 mg/mL is a validated formulation . This application is particularly relevant for studies in breast cancer, retinal vascular disease, and other SRC-driven pathologies [1][3].

Pharmacodynamic Marker Analysis of SRC Pathway Inhibition

Treat cells or tissues with eCF506 (e.g., 100 nM for 1-6 hours) to achieve complete inhibition of SRC and FAK phosphorylation [1]. Analyze downstream effects via Western blot for p-SRC (Y416) and p-FAK (Y397), or use phospho-proteomics to map pathway alterations. The high selectivity of eCF506 ensures that observed changes in phosphorylation are primarily due to SRC family kinase inhibition, providing robust pharmacodynamic readouts for target engagement and pathway modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for eCF506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.